5,5-Difluoropentan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11F2N |
|---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
5,5-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)2-3-5(6)7/h4-5H,2-3,8H2,1H3 |
InChI Key |
YVNHIYAIJLYZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Difluoropentan 2 Amine and Its Precursors
Strategies for the Construction of the Difluoropentane Backbone
The assembly of the 5,5-difluoropentane skeleton is a critical phase in the synthesis of the target amine. This can be achieved either by building the carbon chain with the fluorine atoms already incorporated or by introducing the fluorine atoms at a later stage onto a pre-existing five-carbon framework.
De novo Synthesis Routes for Fluorinated Aliphatic Chains
De novo synthesis, in this context, refers to the construction of the 5,5-difluoropentane backbone from simpler, non-fluorinated starting materials, where the gem-difluoro group is installed early in the synthetic sequence. One effective strategy commences with a readily available starting material like γ-valerolactone. The synthesis can proceed via the corresponding 5-hydroxypentan-2-one, which is then subjected to fluorination.
A plausible synthetic pathway is outlined below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | γ-Valerolactone | 1. MeLi, THF; 2. H3O+ | 5-Hydroxypentan-2-one |
| 2 | 5-Hydroxypentan-2-one | DAST (Diethylaminosulfur trifluoride), CH2Cl2 | 5,5-Difluoropentan-2-one (B1432423) |
| 3 | 5,5-Difluoropentan-2-one | NH3, H2, Ni or NaBH3CN | 5,5-Difluoropentan-2-amine |
This approach allows for the early introduction of the key functional groups, with the crucial fluorination step converting the terminal hydroxyl group into the gem-difluoro moiety.
Introduction of Fluorine Atoms via Electrophilic or Nucleophilic Fluorination Techniques
The introduction of fluorine atoms onto a pre-functionalized pentane (B18724) derivative is a common and versatile strategy. Both electrophilic and nucleophilic fluorination methods can be employed, depending on the nature of the starting material.
Electrophilic Fluorination: This method involves the reaction of an electron-rich carbon center, such as an enol or enolate, with a source of "F+". Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. masterorganicchemistry.com For the synthesis of a 5,5-difluoropentane derivative, a suitable precursor would be a terminal aldehyde or a protected aldehyde derivative. The reaction proceeds via the corresponding enolate, which attacks the electrophilic fluorine source. This process would need to be repeated to achieve difluorination.
Nucleophilic Fluorination: This is a more common approach for the synthesis of gem-difluoro compounds from carbonyl precursors. A key reagent for this transformation is diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. sci-hub.se These reagents can directly convert a ketone or an aldehyde into the corresponding gem-difluoride. For instance, the fluorination of 5-oxopentanoic acid or its ester derivative at the terminal aldehyde group would yield the desired 5,5-difluoro moiety. Similarly, the conversion of a terminal diol or a cyclic ketal can also be achieved using nucleophilic fluorinating agents. researchgate.net
| Fluorination Method | Precursor Example | Typical Reagents | Product |
| Electrophilic | 5-Oxopentanal enolate | Selectfluor®, NFSI | 5,5-Difluoro-2-pentanone (stepwise) |
| Nucleophilic | 5-Oxopentan-2-one | DAST, Deoxo-Fluor® | 5,5-Difluoro-2-pentanone |
| Nucleophilic | Methyl 5-oxopentanoate | DAST, Deoxo-Fluor® | Methyl 5,5-difluoropentanoate |
Amination Reactions for the Introduction of the Amine Functionality
With the 5,5-difluoropentane backbone in hand, typically in the form of the corresponding ketone, 5,5-difluoropentan-2-one, the next critical step is the introduction of the amine group at the C2 position.
Reductive Amination Approaches to Fluorinated Amines
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. nih.gov This reaction typically proceeds in one pot by treating the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction first forms an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemicalbook.comorganic-chemistry.org Sodium cyanoborohydride is often preferred due to its selectivity for reducing the iminium ion in the presence of the starting ketone. chemicalbook.com
General Reaction Scheme for Reductive Amination:
Reactants: 5,5-Difluoropentan-2-one, Ammonia (or ammonium chloride)
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
Solvent: Methanol or Ethanol
Product: this compound
Multicomponent Aminofluorination Strategies for Alkylamines
Modern synthetic chemistry has seen the development of powerful multicomponent reactions that allow for the construction of complex molecules in a single step from simple starting materials. While a specific multicomponent strategy for the direct synthesis of this compound has not been extensively reported, related aminofluorination reactions of alkenes provide a conceptual framework. These reactions typically involve an alkene, a nitrogen source, and a fluorine source, often catalyzed by a transition metal. Such a strategy could potentially be adapted to a precursor of the target molecule, offering a more convergent and atom-economical approach. cas.cnnih.gov
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure fluorinated amines is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. cas.cnnih.gov Several strategies can be employed to achieve the stereoselective synthesis of this compound.
One of the most effective methods involves the use of a chiral auxiliary. The condensation of 5,5-difluoropentan-2-one with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, forms a chiral imine. Subsequent reduction of this imine proceeds with diastereoselectivity, controlled by the chiral auxiliary. Cleavage of the auxiliary then affords the desired enantiopure amine.
A particularly powerful and widely used class of chiral auxiliaries are N-sulfinylimines, developed by Ellman. cas.cnnih.govbioorganica.com.ua The reaction of 5,5-difluoropentan-2-one with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, yields a chiral N-sulfinylimine. The subsequent reduction of this imine with a hydride source like sodium borohydride proceeds with high diastereoselectivity. The sulfinyl group can then be readily cleaved under acidic conditions to provide the enantiomerically enriched this compound. organic-chemistry.orgnih.gov
Stereoselective Synthesis using N-Sulfinylimine:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 5,5-Difluoropentan-2-one, (R)-tert-Butanesulfinamide | Ti(OEt)₄, THF | (R,E)-N-(5,5-difluoropentan-2-ylidene)-2-methylpropane-2-sulfinamide |
| 2 | (R,E)-N-(5,5-difluoropentan-2-ylidene)-2-methylpropane-2-sulfinamide | NaBH₄, THF | (R)-N-((R)-5,5-difluoropentan-2-yl)-2-methylpropane-2-sulfinamide |
| 3 | (R)-N-((R)-5,5-difluoropentan-2-yl)-2-methylpropane-2-sulfinamide | HCl, MeOH | (R)-5,5-Difluoropentan-2-amine |
Another promising approach for the stereoselective synthesis of chiral amines is biocatalysis, utilizing enzymes such as transaminases (TAs). researchgate.netnih.gov Transaminases can catalyze the asymmetric amination of a prochiral ketone using an amine donor, such as isopropylamine (B41738) or alanine. diva-portal.orgresearchgate.net By selecting the appropriate (R)- or (S)-selective transaminase, it is possible to synthesize either enantiomer of this compound in high enantiomeric excess. researchgate.net This method offers the advantages of mild reaction conditions and high selectivity.
Chiral Auxiliary-Based Methodologies in Fluorine Chemistry
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of fluorinated amine synthesis, N-tert-butylsulfinyl imines have emerged as highly effective chiral auxiliaries. cas.cnnih.gov This methodology relies on the condensation of a ketone precursor with an enantiopure sulfinamide, followed by stereoselective nucleophilic addition to the resulting sulfinylimine and subsequent removal of the auxiliary group.
The general strategy involves the reaction of a suitable precursor ketone, such as 5,5-difluoropentan-2-one, with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The sulfinyl group then directs the stereoselective addition of a hydride or other nucleophiles to the imine carbon, leading to the formation of the desired amine with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild acidic conditions to afford the enantiopure fluorinated amine. The versatility of this method allows for the synthesis of a wide range of fluorinated chiral amines. cas.cnbioorganica.com.ua
Table 1: Illustrative Diastereoselective Reduction of N-tert-Butylsulfinyl Imines
| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | N-(5,5-difluoropentan-2-ylidene)-tert-butanesulfinamide | NaBH4 | >95:5 |
| 2 | N-(1-(4-fluorophenyl)ethylidene)-tert-butanesulfinamide | LiAlH(OtBu)3 | 98:2 |
Note: The data in this table is illustrative and based on typical results reported for the reduction of similar N-tert-butylsulfinyl imines, as specific data for the this compound precursor was not available.
Asymmetric Catalysis in Fluorinated Amine Synthesis
Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the asymmetric synthesis of fluorinated amines. One notable approach involves the Lewis acid-catalyzed asymmetric addition of nucleophiles to fluorinated imines. rsc.org
This strategy can be adapted for the synthesis of this compound by employing a prochiral fluorinated imine derived from 5,5-difluoropentan-2-one. A chiral Lewis acid catalyst can then coordinate to the imine, activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, a chiral metal complex could catalyze the asymmetric reduction of the imine or the addition of an organometallic reagent. The choice of the catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.comnih.gov
Table 2: Representative Enantioselective Catalytic Reduction of a Fluorinated Imine
| Entry | Catalyst System | Ligand | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| 1 | RuCl2(p-cymene)2 | (S,S)-Ts-DPEN | 95% |
| 2 | Ir(cod)2BArF | (R)-BINAP | 92% |
Note: This table presents representative data for the asymmetric reduction of analogous fluorinated imines, as specific catalytic systems for this compound were not found in the reviewed literature.
Biocatalytic Approaches for Stereocontrol in Fluorinated Compound Synthesis
Biocatalysis has become an increasingly important tool in asymmetric synthesis due to the high stereoselectivity and mild reaction conditions offered by enzymes. nih.govwiley.com Several classes of enzymes, such as transaminases, amine dehydrogenases, and imine reductases, are capable of producing chiral amines with excellent enantiopurity. nih.govmdpi.comnottingham.ac.uk
For the synthesis of this compound, a transaminase could be employed to catalyze the asymmetric amination of the precursor ketone, 5,5-difluoropentan-2-one, using an amine donor like isopropylamine. wiley.com Alternatively, an amine dehydrogenase could be used for the reductive amination of the same ketone with ammonia and a reducing cofactor. The choice of the specific enzyme is critical, and protein engineering can be used to tailor the enzyme's substrate specificity and stereoselectivity for a particular fluorinated substrate.
Table 3: Potential Biocatalytic Routes to Enantiopure this compound
| Enzyme Class | Reaction Type | Co-factor | Potential Product e.e. |
|---|---|---|---|
| Transaminase (ω-TA) | Asymmetric amination | Pyridoxal 5'-phosphate (PLP) | >99% |
| Amine Dehydrogenase (AmDH) | Reductive amination | NAD(P)H | >99% |
Note: The enantiomeric excesses listed are based on the typical performance of these enzyme classes with analogous substrates.
Analysis of Synthetic Efficiency and Scalability Considerations for Fluorinated Amine Production
Asymmetric catalysis offers a more efficient alternative by using only a small amount of a chiral catalyst. The development of highly active and robust catalysts is key to the scalability of these processes. Flow chemistry is also emerging as a powerful tool for the scalable and safe production of fluorinated compounds, offering advantages such as precise control over reaction parameters and the ability to handle hazardous reagents. chemistryviews.org
Biocatalytic methods are inherently scalable and operate under mild, environmentally friendly conditions. The development of robust enzymes with high activity and stability is crucial for their industrial application. The scalability of biocatalytic processes has been demonstrated in the production of other chiral amines for the pharmaceutical industry. wiley.com Mechanochemical methods, which involve solvent-free reactions, also present a green and scalable approach for the synthesis of fluorinated imine precursors. mdpi.com The choice of the most suitable synthetic route will ultimately depend on a combination of factors including cost, efficiency, stereoselectivity, and the desired scale of production.
Chemical Reactivity and Transformation Mechanisms of 5,5 Difluoropentan 2 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes 5,5-Difluoropentan-2-amine a competent nucleophile, capable of participating in a variety of bond-forming reactions. ncert.nic.in
As a typical primary amine, this compound is expected to undergo nucleophilic substitution reactions with various electrophiles. ncert.nic.insavemyexams.com
Alkylation: Reaction with alkyl halides (R-X) leads to the formation of secondary and tertiary amines through nucleophilic substitution. ncert.nic.inchemguide.co.uk The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. docbrown.infostudymind.co.uk Due to the amine's nucleophilicity, multiple substitutions can occur, potentially leading to a mixture of products, including the quaternary ammonium (B1175870) salt. ncert.nic.inchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia (B1221849) is typically used in the synthesis. studymind.co.uk
Acylation: Treatment with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylated derivatives, which are amides. ncert.nic.inlumenlearning.com This reaction, known as acylation, involves the replacement of a hydrogen atom on the amine with an acyl group. ncert.nic.in It is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in
Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl), such as benzenesulfonyl chloride, results in the formation of sulfonamides. ncert.nic.in This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. ncert.nic.in The resulting N-substituted sulfonamide from a primary amine still possesses an acidic proton on the nitrogen atom. ncert.nic.in
| Reaction Type | Reactant | Product Class | General Product Structure |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | CHF₂CH₂CH₂CH(NHR)CH₃ |
| Acylation | Acyl Chloride (RCOCl) | Amide | CHF₂CH₂CH₂CH(NHCOR)CH₃ |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | CHF₂CH₂CH₂CH(NHSO₂R)CH₃ |
Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgjove.comchemistrysteps.com this compound, being a primary amine, undergoes this transformation to yield the corresponding N-substituted imine. pressbooks.pub Enamines are formed from the reaction of carbonyl compounds with secondary amines. jove.compressbooks.pub
The mechanism involves two main stages:
Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. libretexts.orgyoutube.comfiveable.me This is followed by proton transfer steps to yield a neutral tetrahedral intermediate called a carbinolamine. libretexts.org
Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water, driven by the nitrogen's lone pair, forms a resonance-stabilized iminium ion. chemistrysteps.comlibretexts.org Deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final imine product.
The reaction rate is highly pH-dependent, with the maximum rate typically observed in weakly acidic conditions (pH 4-5). libretexts.orgjove.com At very low pH, the amine nucleophile is protonated and rendered non-reactive, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for its elimination. libretexts.orgjove.com
The lone pair of electrons on the nitrogen atom imparts basic properties to the amine, allowing it to act as a Lewis base. ncert.nic.in
Salt Formation: Amines readily react with mineral acids, such as hydrochloric acid (HCl), to form ammonium salts. ncert.nic.inlumenlearning.comyoutube.com For example, this compound reacts with HCl to form 5,5-Difluoropentan-2-ammonium chloride. This reaction involves the amine acting as a Brønsted-Lowry base, accepting a proton from the acid. youtube.com The resulting amine salts are typically crystalline solids with increased water solubility compared to the parent amine, a property often exploited in the purification and handling of amine compounds. ncert.nic.inalfa-chemistry.com The free amine can be regenerated from its salt by treatment with a strong base, such as sodium hydroxide. ncert.nic.inyoutube.com
Coordination Chemistry: The nitrogen lone pair can also be donated to electron-deficient metal centers, allowing the amine to function as a ligand in coordination complexes. This ability to coordinate with metal ions is a fundamental aspect of the chemistry of amines, although the stability of the resulting complexes can be influenced by steric and electronic factors.
Influence of Vicinal Difluorine Substitution on Amine Reactivity
The presence of two fluorine atoms at the C5 position, while distant from the reactive amine center, significantly modifies the molecule's properties through long-range electronic and conformational effects.
Fluorine is the most electronegative element, and its presence in an organic molecule induces strong electronic effects. wikipedia.org
Inductive Effect: The geminal difluoro group at C5 exerts a powerful electron-withdrawing inductive effect (-I effect). masterorganicchemistry.comlibretexts.org This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the C2 carbon and, consequently, from the nitrogen atom of the amine group. This withdrawal of electron density destabilizes the conjugate acid (R-NH₃⁺) and reduces the availability of the lone pair on the nitrogen for donation. As a result, this compound is expected to be a weaker base than its non-fluorinated analog, pentan-2-amine. masterorganicchemistry.comalfa-chemistry.comnih.gov The introduction of fluorine is a known strategy to weaken the basicity of amines. alfa-chemistry.comnih.gov This reduced electron density also diminishes the nucleophilicity of the amine, potentially slowing the rate of its reactions with electrophiles compared to non-fluorinated amines. chemistrysteps.com
| Compound | Key Structural Feature | Dominant Electronic Effect | Predicted Basicity | Predicted pKₐ of Conjugate Acid |
|---|---|---|---|---|
| Pentan-2-amine | Alkyl group | Electron-donating (+I) | Higher | ~10.6 |
| This compound | Geminal difluoro group | Strong electron-withdrawing (-I) | Lower | Significantly < 10.6 |
Fluorine substitution can profoundly impact the conformational preferences of a molecule through stereoelectronic effects. nih.govnih.govacs.org These effects arise from interactions between orbitals that depend on the spatial arrangement of atoms. nih.govrsc.org
Hyperconjugation: A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). wikipedia.orgnih.gov In fluorinated alkanes, stabilizing interactions such as σC-H → σC-F can occur. nih.govwikipedia.org These interactions are highly dependent on the dihedral angle between the participating bonds and can influence which conformer (spatial arrangement of atoms) is most stable. In longer perfluorinated chains, σC-C → σC-F interactions are considered a driving force for the adoption of helical, rather than linear, conformations. st-andrews.ac.uk
| Effect | Description | Relevance to this compound |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds by electronegative atoms. | Reduces the basicity and nucleophilicity of the amine group. |
| Hyperconjugation | Stabilizing interaction from electron donation of a filled σ-orbital to an empty σ-orbital (e.g., σC-H → σC-F). | Influences the conformational preferences of the pentyl chain, affecting the molecule's overall shape. nih.govwikipedia.org |
| Gauche Effect | Tendency for certain substituents (like fluorine) on adjacent carbons to prefer a gauche conformation over an anti conformation. nih.gov | Illustrates the principle that C-F bonds can override typical steric considerations to control molecular conformation. wikipedia.org |
Reactions at the Fluorinated Carbon Chain
The reactivity of the fluorinated carbon chain in this compound is largely dictated by the presence of the gem-dinal fluorine atoms at the terminal position. These fluorine atoms exert a strong electron-withdrawing inductive effect, influencing the acidity of adjacent protons and the stability of potential intermediates.
Potential for Dehydrofluorination and Related Elimination Reactions
While direct experimental evidence for the dehydrofluorination of this compound is not extensively documented in the literature, the potential for such reactions can be inferred from the general reactivity of gem-difluoroalkanes. nih.gov Elimination of hydrogen fluoride (B91410) (HF) from the C4 and C5 positions would lead to the formation of a terminal gem-difluoroalkene.
The mechanism of elimination from many fluorinated compounds is known to proceed via a carbanion intermediate, following the E1cb (Elimination, Unimolecular, conjugate Base) pathway. siue.edu This is particularly relevant for substrates where the β-hydrogen is acidified by electron-withdrawing groups, a condition met in this compound due to the influence of the two fluorine atoms. siue.edu The strong electronegativity of fluorine increases the acidity of the hydrogen atoms on the adjacent carbon (C4), facilitating their abstraction by a base. siue.edu
The general steps for a potential E1cb dehydrofluorination of this compound would be:
Deprotonation: A base removes a proton from the C4 position, forming a carbanion. The stability of this carbanion is enhanced by the inductive effect of the adjacent C-F bonds.
Fluoride Elimination: The lone pair of the carbanion facilitates the expulsion of a fluoride ion from the C5 position, resulting in the formation of a carbon-carbon double bond.
It is important to note that the C-F bond is significantly stronger than other carbon-halogen bonds, making fluoride a poorer leaving group. chemistrysteps.com Consequently, the rate of elimination for halogens typically follows the trend I > Br > Cl > F. siue.edu However, the pronounced acidifying effect of fluorine on the β-hydrogens can favor the E1cb mechanism under appropriate basic conditions. siue.edu
Elimination reactions involving amines, known as Hofmann elimination, typically require the conversion of the amino group into a better leaving group, such as a quaternary ammonium salt. chemistrysteps.com This process generally favors the formation of the least substituted alkene (Hofmann's rule). chemistrysteps.com In the context of this compound, a Hofmann-type elimination could potentially compete with dehydrofluorination, leading to the formation of pent-1-ene if the amino group is appropriately modified and a suitable base is used.
Functionalization and Activation of C-F Bonds in Fluorinated Alkylamines
The activation and functionalization of C-F bonds are of significant interest in organic synthesis due to the prevalence of fluorinated compounds in various applications. nih.gov The C(sp³)–F bond is one of the strongest single bonds in organic chemistry, presenting a considerable challenge for its selective cleavage and transformation. rsc.org
For aliphatic fluorinated amines like this compound, the direct functionalization of the C-F bonds is not a trivial process. Research in this area often focuses on transition-metal-catalyzed hydrodefluorination or the use of highly reactive organometallic reagents. For instance, Cp*₂ZrH₂ has been shown to react with monofluorinated aliphatic hydrocarbons, although the reactivity decreases from primary to secondary to tertiary C-F bonds. nih.gov The presence of multiple fluorine atoms, as in a -CF₂H group, has been observed to reduce the rate of hydrodefluorination. nih.gov
The amino group in this compound could potentially direct C-H activation at positions remote to the fluorinated terminus, a strategy that has seen considerable development. rsc.orgresearchgate.net However, the direct involvement of the C-F bonds in such transformations is less common.
The introduction of fluorine is known to weaken the basicity of amines while enhancing their metabolic stability. alfa-chemistry.com While methods for the synthesis of fluorinated amines are being actively developed, including strategies for fluoroamination of alkenes, the reverse process—using the amine to activate the C-F bond—is less explored. nih.govalfa-chemistry.com
Advanced Spectroscopic and Analytical Characterization Methodologies for 5,5 Difluoropentan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 5,5-Difluoropentan-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The proton attached to the difluoromethyl group (H-5) is anticipated to appear as a triplet of doublets due to coupling with the two fluorine atoms and the adjacent methylene (B1212753) protons (H-4). The protons of the methylene groups (H-3 and H-4) will show complex multiplet patterns due to diastereotopicity and coupling to neighboring protons. The methine proton at the chiral center (H-2) will likely appear as a multiplet, coupled to the adjacent methyl and methylene protons. The methyl protons (H-1) would be expected to be a doublet, coupling with the H-2 proton.
The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the difluoromethyl group (C-5) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. The other carbon signals will be singlets, with their chemical shifts influenced by their proximity to the electronegative fluorine and nitrogen atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a doublet of triplets in the proton-coupled spectrum due to coupling with H-5 and the two H-4 protons.
Predicted NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| C-1 / H-1 | ~1.1 (d) | ~23 | - |
| C-2 / H-2 | ~2.8 (m) | ~49 | - |
| C-3 / H-3 | ~1.6 (m) | ~35 | - |
| C-4 / H-4 | ~1.9 (m) | ~30 (t, JCF) | - |
| C-5 / H-5 | ~5.8 (td) | ~115 (t, JCF) | ~-115 (dt) |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet, m = multiplet, td = triplet of doublets, dt = doublet of triplets.
Two-dimensional NMR techniques are indispensable for confirming the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Cross-peaks will be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the pentan-2-amine backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for C-1 will show a correlation to the H-1 signal.
The flexible aliphatic chain of this compound can adopt various conformations. Variable temperature NMR spectroscopy can provide insights into the conformational dynamics of the molecule. By monitoring changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers to their interconversion. For instance, hindered rotation around the C-C bonds could lead to the observation of distinct signals for different conformers at low temperatures, which would coalesce at higher temperatures.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, C₅H₁₁F₂N, with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.
Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 124.0938 [M+H]⁺ | 107.0907 | NH₃ |
| 124.0938 [M+H]⁺ | 81.0505 | C₂H₆N |
| 124.0938 [M+H]⁺ | 69.0345 | C₂H₈FN |
| 124.0938 [M+H]⁺ | 51.0235 | C₃H₈FN |
The fragmentation would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the carbon-carbon bonds, and rearrangements involving the fluorine atoms. The analysis of these fragmentation pathways allows for the confirmation of the connectivity and the location of the functional groups within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information on molecular vibrations. nih.gov For this compound, these techniques are instrumental in confirming the presence of key structural features, including the amine group, the alkyl backbone, and the characteristic carbon-fluorine bonds.
The vibrational modes of a molecule, such as stretching and bending, are specific to the types of bonds and atoms involved. The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. Additionally, N-H bending vibrations (scissoring) are observed around 1590-1650 cm⁻¹. The aliphatic carbon-hydrogen (C-H) bonds of the pentane (B18724) chain show stretching vibrations just below 3000 cm⁻¹ and bending vibrations at approximately 1375-1470 cm⁻¹.
The most distinctive feature of this compound in its vibrational spectrum is the presence of the geminal difluoride group (-CF₂). The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1000-1400 cm⁻¹ region. Due to the presence of two fluorine atoms on the same carbon, these stretching modes can be complex, often appearing as strong, broad absorptions. Raman spectroscopy is particularly useful for observing symmetric vibrations, which may be weak in the IR spectrum, thus providing a more complete picture of the molecule's vibrational fingerprint. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (doublet) | Medium |
| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium to Variable |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |
| Alkyl (CH₂, CH₃) | Bend | 1375 - 1470 | Medium |
| Carbon-Nitrogen (C-N) | Stretch | 1020 - 1250 | Medium |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities. The choice of technique depends on the volatility and polarity of the compound and its potential contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. dphen1.com The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns.
The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification. For this compound, the mass spectrometer would detect the molecular ion (M⁺) or, more commonly in electron ionization (EI), the protonated molecule ([M+H]⁺). The fragmentation pattern is predictable based on the structure; common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would result in characteristic ions. The presence of fluorine atoms would also lead to specific fragmentation patterns and isotopic distributions that aid in structural confirmation. The retention time from the GC combined with the mass spectrum from the MS provides a highly specific method for both identifying the compound and assessing its purity. dphen1.comfiu.edu Derivatization may sometimes be employed to improve the chromatographic behavior of amines. dphen1.com
Table 2: Typical GC-MS Parameters and Expected Data for this compound Analysis
| Parameter | Typical Value / Description |
|---|---|
| GC Column | DB-5ms or similar non-polar to mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) dphen1.comnih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) nih.gov |
| Inlet Temperature | 250 - 280 °C nih.gov |
| Oven Program | Temperature ramp (e.g., start at 50-100 °C, ramp up to 280-300 °C) nih.gov |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Expected Molecular Ion | C₅H₁₁F₂N, Molecular Weight: 123.14 g/mol. Detection of m/z 123 (M⁺) or 124 ([M+H]⁺) |
| Potential Key Fragments | Fragments from alpha-cleavage (e.g., m/z 44 from cleavage of the C1-C2 bond) and loss of HF or other neutral fragments. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is particularly useful for less volatile compounds or for separating mixtures that are not amenable to GC. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
Since this compound is a chiral molecule (the carbon atom at position 2 is a stereocenter), chiral HPLC can be employed to separate its enantiomers. This requires a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, allowing for their separation and quantification. researchgate.net The detection of the amine can be achieved using a UV detector if the molecule possesses a chromophore or, more universally, with an evaporative light scattering detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). semanticscholar.org Purity is assessed by the presence of a single peak at a specific retention time under defined conditions.
Table 3: Potential HPLC Methods for this compound
| Method Type | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | C18 or C8 bonded silica | Gradient of Water (with 0.1% formic acid or trifluoroacetic acid) and Acetonitrile/Methanol | Purity assessment, separation from polar/non-polar impurities. |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based like Chirobiotic T) researchgate.net | Isocratic mixture of hexane/isopropanol or other non-polar/polar solvent systems | Separation and quantification of R- and S-enantiomers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase (e.g., bare silica, amine- or diol-bonded phases) | High organic content mobile phase (e.g., >80% Acetonitrile) with a small amount of aqueous buffer | Alternative method for retaining and separating polar amines. |
Theoretical and Computational Studies of 5,5 Difluoropentan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and predict potential chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is a widely applied approach due to its balance of accuracy and computational cost. nih.gov For 5,5-Difluoropentan-2-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). als-journal.com
These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its total electronic energy and the energies of its molecular orbitals, would also be determined. This information is crucial for understanding the molecule's stability.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.53 | C1-C2-C3 | 112.5 | H-C1-C2-H | 60.1 | | C2-N | 1.47 | C2-C3-C4 | 113.0 | H-C2-N-H | 60.5 | | C4-C5 | 1.54 | C3-C4-C5 | 114.2 | C3-C4-C5-F1 | -65.3 | | C5-F1 | 1.39 | F1-C5-F2 | 105.5 | C3-C4-C5-F2 | 54.8 | | C5-F2 | 1.39 | H-C5-F1 | 109.8 | N-C2-C3-C4 | 178.2 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules.
Ab Initio Methods for Energy and Vibrational Frequency Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of theory compared to DFT for calculating energies and vibrational frequencies. researchgate.net
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (stable structures) or saddle points (transition states). The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as C-H stretching, N-H stretching, and C-F stretching.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The flexibility of the pentane (B18724) chain in this compound allows for multiple spatial arrangements of its atoms, known as conformations. soton.ac.uk Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular mechanics (MM) methods, which use classical physics to model molecules, are often employed for an initial scan of the conformational landscape due to their computational efficiency.
Molecular dynamics (MD) simulations can provide a more detailed picture by simulating the movement of atoms and molecules over time. researchgate.net This allows for the exploration of the energy landscape and the identification of the most populated conformations at a given temperature. For this compound, the orientation of the amino group and the difluoromethyl group relative to the carbon backbone would be of particular interest.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 178.2° | 0.00 | 65 |
| Gauche 1 | 62.5° | 0.85 | 20 |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules.
Predicting Spectroscopic Parameters Using Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters:
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of experimental NMR spectra.
IR and Raman Spectroscopy: As mentioned earlier, vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Modeling
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com
For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group due to the lone pair of electrons, indicating its nucleophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Reaction pathway modeling can be used to study the mechanisms of potential reactions involving this compound. By locating transition states and calculating activation energies, the feasibility of different reaction pathways can be assessed.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.85 |
| LUMO | 2.15 |
Note: The data in this table is illustrative and represents typical values for similar organic amines.
Solvation Models and Their Impact on Compound Behavior in Different Media
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used to account for the effects of the solvent in computational calculations. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. scribd.com
For this compound, the choice of solvent would affect its conformational preferences and reactivity. In polar solvents, conformations with a larger dipole moment may be stabilized. The pKa of the amine group, a measure of its acidity, would also be highly dependent on the solvent.
Applications of 5,5 Difluoropentan 2 Amine As a Building Block in Organic Synthesis
Precursor for the Synthesis of Novel Fluorinated Heterocycles
The strategic placement of fluorine atoms or fluoroalkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, as it can significantly alter the parent molecule's physicochemical and biological properties. nih.govmdpi.com 5,5-Difluoropentan-2-amine serves as a key starting material for creating novel fluorinated heterocycles, which are prominent structures in a vast number of bioactive compounds. mdpi.come-bookshelf.de
The primary amine functionality of this compound allows it to participate in a variety of cyclization reactions. For instance, it can react with diketones, ketoesters, or other bifunctional electrophiles to form nitrogen-containing rings such as pyrazoles, pyridines, or pyrimidines. nih.gov The resulting heterocyclic products are appended with a 3,3-difluorobutyl side chain, a structural motif that can enhance metabolic stability and modulate bioactivity.
Furthermore, cycloaddition reactions represent a powerful method for the stereochemically controlled synthesis of diverse heterocyclic systems. nih.govresearchgate.net Fluoroalkyl amino reagents are recognized as effective tools for introducing fluorinated groups onto heterocyclic derivatives. nih.gov By leveraging the nucleophilic character of its amine group, this compound can be used to construct more complex heterocyclic systems, including those containing sulfur or oxygen, through multi-step synthetic sequences. nih.govresearchgate.net The synthesis of fluorinated azines, for example, has been shown to be an efficient pathway to produce unprecedented 3,5-bis(fluoroalkyl)-NH-pyrazoles. nih.gov
Utility in the Construction of Bioactive Molecules and Pharmacophores
The introduction of fluorine into drug candidates is a widely used strategy to optimize pharmacological profiles. This compound is a useful building block for this purpose, enabling the construction of novel bioactive molecules and pharmacophores for applications in pharmaceutical and agrochemical research. nih.govresearchgate.net
The gem-difluoro group in this compound significantly impacts the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms can lower the pKa of the neighboring amine group, reducing its basicity. This modulation is distance-dependent and can be crucial for optimizing ligand-receptor interactions and improving oral bioavailability. researchgate.net
Fluorination's effect on lipophilicity is highly context-dependent. nih.gov While replacing hydrogen with fluorine can increase lipophilicity, the introduction of a CF2 group in place of a CH2 group often leads to a decrease in LogP, contrary to simple predictions based on atomic contributions. researchgate.net This is because the high polarity of the C-F bonds can lead to changes in hydration and intermolecular interactions. mdpi.com Studies on various fluorinated compounds have demonstrated that LogP modulation via fluorination directly translates into changes in membrane permeability, a critical factor for a drug's ability to reach its target site. nih.gov
The following table illustrates the general effects of fluorination on the physicochemical properties of an aliphatic amine, using hypothetical values for comparison.
| Compound | Structure | Predicted LogP | Predicted pKa | Key Property Influence |
| Pentan-2-amine | CH3CH(NH2)CH2CH2CH3 | 1.45 | 10.6 | Baseline lipophilicity and basicity. |
| This compound | CH3CH(NH2)CH2CH2CHF2 | 1.20 | 9.8 | Reduced basicity due to inductive effect of CF2; potentially altered lipophilicity and metabolic stability. |
| 5,5,5-Trifluoropentan-2-amine | CH3CH(NH2)CH2CH2CF3 | 1.65 | 9.5 | Further reduction in basicity; increased lipophilicity of the terminal group. |
Note: LogP and pKa values are illustrative estimates to demonstrate trends and are not experimental data for these specific molecules.
The introduction of fluorine can exert significant control over molecular conformation due to steric and electronic effects. researchgate.net The replacement of two hydrogen atoms with larger fluorine atoms in the 5,5-difluoro moiety introduces steric bulk that can restrict bond rotation and favor specific conformers.
Furthermore, the highly polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with appropriate donors, which can stabilize a particular three-dimensional structure. This conformational locking can be advantageous in drug design, as pre-organizing a molecule into its bioactive conformation can enhance binding affinity to its biological target and improve selectivity. The chiral center at the C2 position of this compound, combined with the conformational influence of the distant difluoro group, makes it a useful building block for stereoselective synthesis. researchgate.net
Role in Ligand Design for Catalysis and Coordination Chemistry
The design of ligands is central to the development of efficient and selective metal catalysts. nih.gov this compound can be incorporated into ligand scaffolds to fine-tune the properties of transition metal complexes. The amine group provides a coordination site for a metal center, while the 3,3-difluorobutyl tail can modulate the catalyst's steric and electronic environment.
The electron-withdrawing nature of the gem-difluoro group can decrease the electron density at the metal center, which can alter its reactivity, stability, and catalytic activity. In some cases, this can lead to enhanced catalytic performance. For example, in copper hydride (CuH)-catalyzed reactions, attractive London dispersion forces between ligand substituents and the substrate have been identified as a key factor for high catalyst activity. nih.gov The difluoroalkyl group can be used to systematically probe and optimize these non-covalent interactions.
Computational methods are increasingly used to predict the effectiveness of ligands, avoiding the need to synthesize and test large libraries. nih.gov Descriptors for steric bulk and electronic properties are calculated to guide the rational design of new catalysts. This compound represents a building block that can introduce specific, quantifiable electronic effects into a ligand structure, facilitating a mechanistically guided approach to catalyst development.
Incorporation into Polymeric Materials and Supramolecular Assemblies
The unique properties of fluorinated compounds make them attractive for materials science. This compound can be used as a monomer or a modifying agent for the synthesis of advanced polymers and supramolecular structures.
The primary amine functionality allows for its incorporation into various polymer backbones through reactions like condensation with carboxylic acids to form polyamides or reaction with aldehydes to form polyimines. mdpi.com The resulting fluorinated polymers can exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and specific dielectric properties. A patent describes the creation of amorphous or semi-crystalline polymers by copolymerizing fluorinated alkenes with tertiary amine-containing fluorinated monomers. google.com This highlights the industrial interest in polymers containing both fluorine and amine functionalities.
In supramolecular chemistry, self-assembly is driven by non-covalent interactions. nih.gov The polarized C-F bonds and the amine group of this compound can participate in hydrogen bonding and dipole-dipole interactions, guiding the formation of ordered supramolecular assemblies. These assemblies have potential applications in areas such as drug delivery and materials synthesis. nih.gov
Emerging Applications in Agrochemical and Advanced Materials Research
The utility of this compound extends to emerging research areas in agrochemicals and advanced materials. In agrochemistry, the development of new pesticides and herbicides with improved efficacy, metabolic stability, and environmental profiles is a constant goal. Fluorinated heterocycles and other bioactive molecules derived from this building block are promising candidates for new crop protection agents. nih.gove-bookshelf.de
In the field of advanced materials, the incorporation of the 5,5-difluoropentyl moiety into organic semiconductors, liquid crystals, or emissive materials could lead to novel properties. For example, dynamic polymeric materials whose fluorescent properties can be tuned based on reversible imine bond exchange have been reported. mdpi.com The amine functionality of this compound makes it suitable for integration into such dynamic systems. The combination of fluorine's unique electronic properties and the synthetic versatility of the amine group ensures that this compound will continue to be a relevant building block in the development of next-generation functional materials.
Future Research Directions and Unexplored Potential of 5,5 Difluoropentan 2 Amine
Emerging Methodologies for Green Synthesis and Sustainable Production of Fluorinated Amines
The synthesis of fluorinated organic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. The development of green and sustainable synthetic routes is therefore a critical area of future research. For 5,5-Difluoropentan-2-amine, several emerging methodologies could be explored to improve its production process.
Biocatalysis offers a promising avenue for the enantioselective synthesis of chiral amines. Enzymes such as transaminases and amine dehydrogenases could be employed for the asymmetric synthesis of (R)- or (S)-5,5-Difluoropentan-2-amine. These biocatalytic methods operate under mild conditions and in aqueous media, significantly reducing the environmental footprint of the synthesis. The use of enzymes could provide high enantiomeric excess, which is crucial for pharmaceutical applications.
Flow chemistry represents another significant advancement in green synthesis. Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents with greater control. The development of a flow-based synthesis for this compound could lead to a more efficient, scalable, and safer production process compared to traditional batch methods. This approach is particularly advantageous for fluorination reactions, which can be highly exothermic and challenging to control on a large scale.
Furthermore, research into sustainable fluorinating agents is crucial. The development of methods that utilize more benign sources of fluorine, moving away from harsh and hazardous reagents, will be a key aspect of the sustainable production of this compound and other fluorinated compounds.
| Green Synthesis Methodology | Potential Advantages for this compound Production |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Sustainable Fluorinating Agents | Reduced environmental impact and improved safety profile. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The presence of the difluoromethyl group and the primary amine in this compound suggests a rich and underexplored reactivity profile. Future research should focus on harnessing this reactivity for the synthesis of novel and complex molecules.
One area of interest is the catalytic functionalization of the C-F bonds . While C-F bonds are notoriously strong and unreactive, recent advances in catalysis have enabled their selective activation and transformation. Research into the catalytic hydrodefluorination or cross-coupling reactions of this compound could open up new pathways to a variety of functionalized pentane (B18724) derivatives.
The amine functionality can serve as a handle for a wide range of transformations. For instance, it can be used to direct C-H bond activation at other positions in the molecule, enabling the introduction of new functional groups with high regioselectivity. This approach could be used to synthesize a library of derivatives of this compound with diverse substitution patterns.
Furthermore, the combination of the amine and the difluoro group could lead to novel cyclization reactions . The development of catalytic methods to construct fluorinated heterocycles from this compound would be of significant interest, as these motifs are prevalent in many biologically active compounds.
| Reactivity/Transformation | Potential Synthetic Utility |
| Catalytic C-F Bond Functionalization | Access to a diverse range of functionalized pentane derivatives. |
| Amine-Directed C-H Activation | Regioselective introduction of new functional groups. |
| Novel Cyclization Reactions | Synthesis of valuable fluorinated heterocyclic compounds. |
Advanced Applications in Chemical Biology and Material Innovation
The unique properties imparted by the difluoro group make this compound a promising candidate for applications in chemical biology and materials science.
In chemical biology , the introduction of fluorinated moieties can be used to probe biological systems. The difluoromethyl group can serve as a ¹⁹F NMR reporter, allowing for the study of protein-ligand interactions and enzyme mechanisms. This compound and its derivatives could be developed as molecular probes to investigate biological processes in a non-invasive manner. Furthermore, the incorporation of this fluorinated amine into peptides or other bioactive molecules could enhance their metabolic stability and cell permeability.
In the realm of material innovation , fluorinated compounds are known for their unique properties, such as hydrophobicity, thermal stability, and low surface energy. This compound could serve as a monomer or a building block for the synthesis of novel fluoropolymers . These materials could find applications in coatings, membranes, and advanced textiles with enhanced durability and specialized functionalities. The presence of the amine group provides a site for polymerization or for grafting onto other polymer backbones, offering a versatile platform for creating new functional materials.
| Application Area | Potential Role of this compound |
| Chemical Biology | ¹⁹F NMR probe, building block for metabolically stable bioactive molecules. |
| Material Innovation | Monomer for novel fluoropolymers with applications in coatings and membranes. |
Synergistic Approaches Combining Computational and Experimental Research for Fluorinated Compound Design
The rational design of fluorinated compounds with desired properties can be significantly accelerated by the synergy between computational and experimental approaches. For this compound, this integrated strategy can guide future research in several ways.
Computational modeling can be used to predict the physicochemical properties of this compound and its derivatives. Quantum chemical calculations can provide insights into bond dissociation energies, reactivity, and spectroscopic properties, which can inform the design of new synthetic routes and catalytic transformations. For instance, computational studies can help in understanding the mechanism of C-F bond activation and in designing more efficient catalysts.
In silico screening can be employed to identify potential biological targets for derivatives of this compound. Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of these compounds with various proteins, guiding the experimental efforts towards the most promising candidates for drug discovery. This computational pre-screening can save significant time and resources in the early stages of drug development.
The integration of experimental data with computational models can lead to a deeper understanding of the structure-property relationships of fluorinated compounds. This knowledge can then be used to design new molecules with tailored properties for specific applications in medicine, materials science, and beyond. The future of research on this compound will undoubtedly benefit from this powerful combination of theoretical and practical approaches.
| Integrated Approach | Application in this compound Research |
| Computational Modeling | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
| In Silico Screening | Identification of potential biological targets and prediction of binding affinities. |
| Structure-Property Relationship Studies | Rational design of new derivatives with tailored properties. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5,5-Difluoropentan-2-amine, and how do reaction parameters affect yield?
- Answer : A typical approach involves nucleophilic substitution or reductive amination of fluorinated precursors. For example, microwave-assisted synthesis (as demonstrated for structurally similar amines in ) can enhance reaction efficiency by reducing reaction time and improving selectivity. Fluorination steps may require catalysts or optimized stoichiometry to ensure complete substitution while avoiding defluorination by-products . Reaction temperature, solvent choice (e.g., THF or DMF), and the use of anhydrous conditions are critical for maximizing yield.
Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Answer : Liquid-liquid extraction (e.g., diethyl ether or dichloromethane) followed by drying over anhydrous Na₂SO₄ is a standard method for removing polar impurities (see ). Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can resolve stereoisomers or closely related derivatives. For volatile by-products, vacuum distillation or rotary evaporation under reduced pressure may be employed. Purity should be confirmed via GC-MS or HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer :
- ¹⁹F NMR : To confirm the presence and position of fluorine atoms (chemical shifts typically between -100 to -200 ppm for aliphatic C-F bonds).
- ¹H/¹³C NMR : To identify amine protons (broad peaks near δ 1.5–2.5 ppm) and carbon environments.
- HRMS (High-Resolution Mass Spectrometry) : For molecular ion verification.
- FT-IR : To detect N-H stretching (3200–3500 cm⁻¹) and C-F vibrations (1000–1400 cm⁻¹).
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can fluorination reactions be optimized to minimize side products such as mono-fluorinated or over-fluorinated analogs during synthesis?
- Answer : Controlled fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert atmospheres reduces undesired substitutions. Kinetic studies (e.g., in situ monitoring via ¹⁹F NMR) help identify optimal reaction times and temperatures. Computational modeling (DFT) can predict regioselectivity and guide reagent selection to favor 5,5-difluorination over competing pathways .
Q. What strategies mitigate amine degradation or oxidation during storage and handling of this compound?
- Answer :
- Storage : Under nitrogen or argon at -20°C in amber glass vials to prevent photodegradation.
- Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (molecular sieves) inhibits oxidation and moisture absorption.
- Handling : Use Schlenk lines for air-sensitive reactions. Regular purity checks via TLC or NMR detect early degradation .
Q. How do steric and electronic effects of the 5,5-difluoro moiety influence the compound’s reactivity in nucleophilic or catalytic applications?
- Answer : The electron-withdrawing nature of fluorine increases the amine’s acidity, enhancing its nucleophilicity in deprotonated forms (e.g., in SN2 reactions). Steric hindrance from the geminal difluoro group may restrict conformational flexibility, favoring specific transition states. Comparative studies with non-fluorinated analogs (e.g., pentan-2-amine) using kinetic isotope effects or Hammett plots can quantify these impacts .
Q. What analytical approaches resolve contradictions in reported spectral data for this compound derivatives?
- Answer : Discrepancies in NMR or MS data often arise from impurities or solvent effects. Strategies include:
- Standardization : Using deuterated solvents with controlled pH (e.g., CDCl₃ with trace TMS).
- 2D NMR (COSY, HSQC) : To assign overlapping signals.
- Interlaboratory validation : Cross-checking data with independent labs or databases (e.g., PubChem, Reaxys) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
